molecular formula C7H7O2P B14703055 Phosphorosooxymethylbenzene CAS No. 18108-16-2

Phosphorosooxymethylbenzene

Cat. No.: B14703055
CAS No.: 18108-16-2
M. Wt: 154.10 g/mol
InChI Key: JRPGPMLROWPYLX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl phosphinate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction uses palladium acetate (Pd(OAc)₂) as a catalyst and Xantphos as a supporting ligand . The reaction conditions typically involve heating under microwave irradiation, which allows for efficient and rapid synthesis.

Industrial Production Methods: Industrial production of benzyl phosphinate may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert benzyl phosphinate to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzyl phosphine oxide.

    Reduction: Benzyl phosphine.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Benzyl phosphinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl phosphinate involves its interaction with molecular targets, particularly enzymes. Phosphinates are known to mimic the tetrahedral transition state of enzyme-substrate complexes, thereby inhibiting enzyme activity . This property makes benzyl phosphinate a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

    Phosphonates: Similar to phosphinates but with a direct carbon-phosphorus bond.

    Phosphates: Contain a phosphorus atom bonded to four oxygen atoms.

    Phosphine oxides: Oxidized derivatives of phosphines.

Uniqueness of Benzyl Phosphinate: Its ability to act as a bioisostere and enzyme inhibitor sets it apart from other similar compounds .

Properties

CAS No.

18108-16-2

Molecular Formula

C7H7O2P

Molecular Weight

154.10 g/mol

IUPAC Name

phosphorosooxymethylbenzene

InChI

InChI=1S/C7H7O2P/c8-10-9-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

JRPGPMLROWPYLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP=O

Origin of Product

United States

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